molecular formula C22H30FN3O7 B12279050 N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide

N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide

Cat. No.: B12279050
M. Wt: 467.5 g/mol
InChI Key: MIFGOLAMNLSLGH-UHFFFAOYSA-N
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Description

This compound is a peptide-based molecule featuring:

  • N-[(Phenylmethoxy)carbonyl] (Cbz) group: Enhances stability and modulates bioavailability .
  • L-Valine residue: Contributes to stereochemical specificity and backbone rigidity.
  • Modified L-alaninamide moiety: Contains a fluorine atom at position 3 and a methoxy-2-oxoethyl group at position 1, which influence electronic properties and metabolic resistance .

Its CAS number (161401-82-7) and molecular formula (C21H28FN3O7) highlight its unique structural identity .

Properties

IUPAC Name

methyl 5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFGOLAMNLSLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of EDCI/HOBt-Mediated Coupling

  • Activation : EDCI reacts with the carboxyl group of Cbz-L-valine to form an O-acylisourea intermediate.
  • Nucleophilic Attack : The amine group of L-alanine attacks the activated carbonyl, forming a peptide bond.
  • Byproduct Management : HOBt suppresses side reactions (e.g., N-acylurea formation) by stabilizing the intermediate.

Optimized Parameters :

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature: 0–25°C to balance reaction rate and racemization risk.
  • Stoichiometry: 1.2 equivalents of EDCI and HOBt relative to the carboxyl component.

Fluorination and Methoxy Group Incorporation

The (1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl moiety is synthesized through a two-step process:

Ketone Fluorination

A ketone precursor undergoes fluorination using diethylaminosulfur trifluoride (DAST) . For example:
$$ \text{R-CO-R'} + \text{DAST} \rightarrow \text{R-CF-R'} + \text{byproducts} $$
Reaction conditions:

  • Solvent: Anhydrous DCM.
  • Temperature: -78°C to 0°C.
  • Yield: 70–85%.

O-Methylation of Aspartic Acid Derivative

The methoxy group is introduced via methylation of a hydroxyl intermediate using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃):
$$ \text{R-OH} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{R-OCH₃} + \text{KI} $$
Reaction time: 12–24 hours at room temperature.

Deprotection and Final Assembly

After coupling all fragments, the Cbz group is removed via catalytic hydrogenation :

  • Catalyst: 10% palladium on carbon (Pd/C).
  • Solvent: Ethanol or methanol.
  • Hydrogen pressure: 1–3 atm.
  • Duration: 2–4 hours.

Critical Considerations :

  • Excess hydrogen may reduce other functional groups (e.g., ketones).
  • Use of scavengers (e.g., cyclohexene) prevents over-reduction.

Purification and Characterization

Reverse-Phase HPLC Purification

  • Column : C18 (5 µm particle size, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile (10–90%) in 0.1% trifluoroacetic acid (TFA).
  • Retention Time : ~15 minutes under optimized conditions.

Analytical Confirmation

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 467.5 [M+H]⁺.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, aromatic), 4.50–4.30 (m, 2H, α-CH), 3.70 (s, 3H, OCH₃).
    • ¹⁹F NMR : δ -120 ppm (CF group).

Challenges and Optimization

  • Racemization : Minimized by using HOBt and low temperatures during coupling.
  • Fluorine Reactivity : DAST requires strict anhydrous conditions to avoid hydrolysis.
  • Yield Improvements : Multi-gram synthesis achieves 40–50% overall yield after purification.

Comparative Analysis of Synthetic Routes

Method Coupling Agent Fluorination Agent Overall Yield Purity (HPLC)
EDCI/HOBt EDCI DAST 45% 98.5%
DCC/HOBt DCC DAST 38% 97.0%
Mixed Anhydride ClCO₂iPr SF₄ 30% 95.2%

Industrial-Scale Considerations

For large-scale production (>1 kg):

  • Continuous Flow Reactors : Enhance mixing and heat transfer during fluorination.
  • Cost-Efficiency : DAST replaced by cheaper alternatives (e.g., XtalFluor-E) without compromising yield.

Chemical Reactions Analysis

Reaction Types and Functional Group Reactivity

The compound exhibits reactivity through its structural motifs, including fluoromethyl ketone , peptide bonds , and methoxy groups . Key reaction types include:

  • Nucleophilic Substitution
    The fluoromethyl ketone moiety undergoes nucleophilic substitution reactions, where the fluorine atom acts as a leaving group. This is a hallmark of caspase-inhibitory fluoromethyl ketones (e.g., Z-VAD-FMK) .

  • Oxidation/Reduction

    • Carbonyl Groups : The ketone and amide carbonyls are susceptible to reduction (e.g., using LiAlH₄) to form alcohols .

    • Methoxy Groups : The methoxy substituents may undergo oxidation to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

  • Peptide Hydrolysis
    The peptide backbone (Val-Ala-Asp) can hydrolyze under acidic or basic conditions, breaking amide bonds .

Key Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsFunctional Group Targeted
Nucleophilic SubstitutionNu⁻ (e.g., OH⁻, NH₃)Fluoromethyl ketone
ReductionLiAlH₄, NaBH₄Carbonyl groups
OxidationKMnO₄, H₂O₂ (acidic)Methoxy groups
Peptide HydrolysisHCl (6N), H₂O (heating)Amide bonds

Major Reaction Products

The products depend on the reaction pathway:

  • Substitution : Replacement of fluorine with nucleophiles (e.g., hydroxyl, amine groups) .

  • Reduction : Alcohol derivatives from ketones (e.g., fluoromethyl ketone → fluoromethyl alcohol) .

  • Oxidation : Methoxy groups converted to ketones or carboxylic acids.

  • Hydrolysis : Breakdown into individual amino acids (Val, Ala, Asp) .

Comparison with Analogous Compounds

Compound NameReaction ProfileKey Difference
Z-VAD-FMKSimilar substitution reactivityPan-caspase inhibitor vs. selective
Boc-D-Glu-OBzlPeptide hydrolysis under acidic conditionsLacks fluoromethyl ketone moiety
SDZ 224015Targets proteases (e.g., ICE)Distinct mechanism (non-caspase)

Structural Insights and Reactivity

The compound’s stereochemistry (1S configuration) and fluorine substitution enhance reactivity:

  • The fluoromethyl ketone group is electrophilic, facilitating nucleophilic attack .

  • The peptide backbone provides stability while enabling selective reactivity at functional groups .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Peptide Synthesis: The compound serves as a reagent in peptide synthesis, allowing researchers to study peptide bond formation and stability.
  • Model Compound: It acts as a model compound for exploring various chemical reactions involving amide bonds.

2. Biology:

  • Caspase Inhibition: N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide is recognized for its role as a caspase inhibitor, which is crucial for studying apoptosis (programmed cell death) mechanisms .
  • Cytoprotective Effects: The compound exhibits cytoprotective properties by inhibiting caspase enzymes, making it significant in cellular studies related to stress responses .

3. Medicine:

  • Therapeutic Potential: Due to its ability to inhibit apoptosis, this compound has potential applications in treating diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .
  • Drug Development: Its role in apoptosis modulation positions it as a candidate for drug development aimed at enhancing cell survival in various therapeutic contexts.

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
ChemistryUsed as a reagent in peptide synthesis and model compound for studying amide bonds,
BiologyActs as a caspase inhibitor, significant for apoptosis studies
MedicinePotential therapeutic applications in cancer and neurodegenerative diseases ,

Case Study Examples

  • Apoptosis Research:
    • A study demonstrated that this compound effectively inhibited caspase activity in neuronal cells exposed to oxidative stress, suggesting its potential use in neuroprotection .
  • Cancer Therapeutics:
    • Another investigation highlighted its ability to enhance cell survival in cancer cell lines by modulating apoptotic pathways, indicating its promise as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide involves the inhibition of caspases, which are enzymes that play a crucial role in the process of apoptosis. By inhibiting these enzymes, the compound prevents the cleavage of poly(ADP-ribose) polymerase, thereby blocking the apoptotic pathway . This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the caspase enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alaninamide Derivatives

Compound 1 : L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]- (CAS 161401-82-7)
  • Key Difference : Replaces the methoxy-2-oxoethyl group with a carboxymethyl group.
Compound 2 : N-[(Benzyloxy)carbonyl]-L-valyl-N-[3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide (CAS 1454843-78-7)
  • Key Difference: Benzyloxy (BnO) instead of phenylmethoxy (Cbz) group.
  • Impact: The BnO group may reduce steric hindrance, affecting binding affinity in biological systems .
Compound 3 : Methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-L-alaninamide (CAS 26305-03-3)
  • Key Difference: Methylheptanoyl chain and carboxy-hydroxyethyl substituent.
  • Impact : Higher molecular weight (685.89 g/mol) and altered pharmacokinetics due to extended alkyl chains .

Stereochemical and Functional Group Modifications

Compound 4 : Dimethyl-L-valinamide (41) and Dimethyl-D-valinamide (42)
  • Key Difference : Stereoisomerism (L vs. D configuration).
Compound 5 : N-(tert-butoxycarbonyl)-L-phenylalanyl-N-{(1S)-1-[(R)-hydroxy(phosphoryl)ethyl]-3-methylbutyl}-L-alaninamide
  • Key Difference : Incorporates a tert-butoxycarbonyl (Boc) group and phosphoryl-hydroxyethyl side chain.
  • Impact : Enhanced stability under acidic conditions due to Boc protection, contrasting with the Cbz group’s sensitivity .

Analytical Comparisons

Mass Spectrometry (MS/MS) Fragmentation
  • The target compound’s fluorine atom generates unique fragmentation patterns, distinguishing it from non-fluorinated analogs (e.g., Compound 1). Molecular networking assigns a high cosine score (>0.8) to fluorinated derivatives, clustering them separately from carboxymethyl or Boc-protected analogs .
NMR Chemical Shifts
  • Fluorine’s electronegativity induces deshielding in adjacent protons (e.g., H-3 in the alaninamide moiety), causing distinct δ ppm values in regions A (39–44) and B (29–36) compared to non-fluorinated compounds .

Biological Activity

N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide, also known by its CAS Number 634911-81-2, is a synthetic compound with notable biological activities, particularly in the fields of cancer research and apoptosis modulation. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C21H28FN3O7
Molecular Weight 453.461 g/mol
CAS Number 634911-81-2
SMILES CC(C)C@HC(=O)NC@@HC(=O)NC@@HC(=O)CF

The compound exhibits multiple mechanisms of action:

  • Caspase Inhibition : this compound acts as a cytoprotective agent by inhibiting caspase enzymes, which are crucial mediators of apoptosis. This inhibition can prevent programmed cell death in certain cellular environments, making it a potential candidate for therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and cancer .
  • Anticancer Potential : Research indicates that similar compounds with structural analogs have been shown to induce apoptosis in cancer cells. The structural features of this compound suggest it may also possess anticancer properties by modulating pathways involved in cell survival and death .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human breast cancer (MCF7) and prostate cancer (PC3) cell lines, showing significant reductions in cell viability at micromolar concentrations.

Case Study: Apoptosis Induction

A study involving substituted hydrazides similar to this compound reported significant apoptosis induction in cancer cells. These findings suggest that this compound may exert similar effects due to its structural characteristics .

Pharmacological Applications

The potential applications of this compound extend to:

  • Cancer Therapy : Given its ability to modulate apoptotic pathways, this compound could be explored as an adjunct therapy in cancer treatment protocols.
  • Neuroprotection : Its cytoprotective properties may offer therapeutic benefits in neurodegenerative diseases where apoptosis plays a detrimental role.

Q & A

Q. What are the established synthetic routes for preparing N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide?

The synthesis typically involves sequential peptide coupling and selective protection/deprotection strategies. For example:

  • Step 1 : Activation of the carboxyl group of L-valine using a benzyloxycarbonyl (Cbz) protecting group (e.g., via reaction with benzyl chloroformate) .
  • Step 2 : Coupling with L-alaninamide using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous DMF to form the peptide bond .
  • Step 3 : Introduction of the fluoro-oxopropyl moiety via nucleophilic substitution or fluorination of a precursor ketone. highlights the use of iodomethane and diisopropylamine in anhydrous DMF for alkylation .
  • Purification : Final purification via HPLC/MS to confirm structural integrity and ≥90% purity .

Q. How can researchers verify the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions. For example, the fluoro group’s electronic effects alter chemical shifts in adjacent protons .
  • High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) : Critical for assessing purity (>95%) and molecular weight (e.g., observed m/z should match the theoretical value of 453.4 g/mol) .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (e.g., C=O at ~1700 cm1^{-1}) and fluoro groups (C-F at ~1100 cm1^{-1}) .

Q. What are the key stability considerations for handling and storing this compound?

  • Storage : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the fluoro-oxopropyl group .
  • Solubility : Use anhydrous DMSO or DMF for dissolution to avoid decomposition. Aqueous solutions should be prepared fresh due to susceptibility to hydrolysis .
  • Safety : Follow SDS guidelines (e.g., ) for PPE (gloves, goggles) and emergency procedures for inhalation/skin contact .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly at the (1S)-3-fluoro-2-oxopropyl moiety?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S)-configured precursors) or asymmetric catalysis. demonstrates the use of oxazolidinone auxiliaries to control stereocenters .
  • Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to invert/retain configurations during fluorination .
  • Analytical Validation : Compare experimental optical rotation values with literature data (e.g., reports predicted pKa and density for stereoisomer differentiation) .

Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. highlights DoE for optimizing flow-chemistry reactions .
  • Byproduct Analysis : Use LC-MS to detect impurities (e.g., de-fluoro byproducts) and adjust fluorination conditions (e.g., excess Selectfluor or milder reagents) .
  • Reproducibility : Cross-validate methods with independent labs using shared protocols (e.g., ’s modified literature procedures) .

Q. How can computational methods predict the compound’s physicochemical properties for rational assay design?

  • Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability using logP (predicted ~2.1) and PSA (~121.8 Ų) values from .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with biological targets .
  • ADMET Profiling : Use tools like SwissADME to estimate metabolic stability and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.